2',3,5-Tribromosalicylanilide

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Researchers studying halogen position-activity relationships in salicylanilides require the specific 2',3,5-tribromo regioisomer, not the commercially dominant 3,4',5-isomer (Tribromsalan). This compound provides the sterically hindered ortho-bromoanilide topology absent from Tribromsalan, enabling direct interrogation of substitution effects on target binding and radical reactivity. - Interrogate ortho-anilide bromination effects on membrane partitioning and metabolic stability, using Lemaire et al. (1961) SAR data as benchmark. - Study position-dependent photolytic dehalogenation via ESR spin-trapping under UV irradiation. - Serve as a low-sensitization tribromination-class reference in dermatotoxicity panels, per established sensitization rank-order.

Molecular Formula C13H8Br3NO2
Molecular Weight 449.92 g/mol
CAS No. 4214-44-2
Cat. No. B12654509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3,5-Tribromosalicylanilide
CAS4214-44-2
Molecular FormulaC13H8Br3NO2
Molecular Weight449.92 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
InChIInChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19)
InChIKeyRRNVCFJANVOCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Structural Baseline


2',3,5-Tribromosalicylanilide (CAS 4214-44-2; IUPAC: 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide) is a tri-brominated derivative of the salicylanilide scaffold, bearing bromine substituents at the 2′ (ortho) position of the anilide ring and at the 3- and 5-positions of the salicyl moiety . With molecular formula C₁₃H₈Br₃NO₂ and a molecular weight of 449.92 g/mol, it is a white solid soluble in dimethylformamide and practically insoluble in water . It is synthesized via direct bromination of salicylanilide in acetic acid medium at 50–65 °C, yielding predominantly the 2′,3,5-tribromo regioisomer . This compound belongs to the halogenated salicylanilide class, which includes well-known agents such as niclosamide, oxyclozanide, rafoxanide, and closantel, but is distinguished by its specific ortho-bromoanilide substitution pattern that differentiates it from the commercially prevalent 3,4′,5-tribromosalicylanilide (Tribromsalan, CAS 87-10-5) [1]. IMPORTANT CAVEAT: Direct, head-to-head comparative bioactivity data for 2′,3,5-tribromosalicylanilide versus its regioisomers are scarce in the open literature. Much of the differentiation evidence presented below is derived from cross-study comparisons and class-level structure–activity relationship (SAR) inferences.

1 Regioisomeric SAR probe: ortho-bromoanilide topology distinct from para-substituted Tribromsalan
2 Photochemical reactivity studies: sequential debromination and radical haptenation under UV
3 Dermatotoxicity screening: tribromination-class reference for contact sensitization panels

Structural Specificity vs. Generic Substitution


Halogenated salicylanilides are emphatically not a commodity chemical class amenable to generic substitution. The position and number of bromine substituents on the salicylanilide scaffold govern lipophilicity (LogP ≈ 5.0–5.6 for tribrominated species) , metabolic stability, protein-binding propensity, and photochemical reactivity [1][2]. The seminal SAR study by Lemaire et al. (1961) demonstrated that only specific halogenation patterns confer high germicidal activity in soap; critically, the 2′,3,5-substitution pattern is absent from the list of high-activity configurations (which include 4′,5; 2′,4′,5; 3,4′,5; 2′,3,4′,5; and others), indicating that the ortho-bromoanilide topology of 2′,3,5-tribromosalicylanilide produces a distinct activity profile [3]. Furthermore, the degree of bromination inversely correlates with photoallergenic potential: mono- and dibrominated species are stronger sensitizers than tribrominated analogs, and tetrabrominated compounds show the lowest sensitization [4]. Substituting 2′,3,5-tribromosalicylanilide with the more common 3,4′,5-isomer (Tribromsalan, CAS 87-10-5) may therefore alter phototoxicity liability, metabolic clearance rate, and antimicrobial potency in application-specific contexts. The evidence below quantifies these differences where possible and explicitly identifies gaps where direct comparative data are lacking.

Regioisomer
3,4′,5-Tribromosalicylanilide (Tribromsalan) is the para-substituted anilide; ortho-bromine in 2′,3,5-tribromo alters steric hindrance and protein binding geometry.
Bromination Degree
Mono- and dibrominated salicylanilides show higher sensitization potential than tribrominated species; substitution may shift dermatotoxicity profile.
Halogen Identity
Dichlorinated salicylanilides (e.g., niclosamide) exhibit substantially different antimycobacterial potency; tribrominated scaffold may not transfer the same MIC context.

Comparative Evidence for Informed Procurement


Regioisomeric Differentiation: ortho- vs. para-Bromine

2′,3,5-Tribromosalicylanilide (IUPAC: 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide) is the ortho-bromoanilide regioisomer, in contrast to the commercially dominant Tribromsalan (3,4′,5-tribromosalicylanilide; IUPAC: 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide), which bears the anilide bromine at the para position [1]. The ortho-bromine introduces significant steric hindrance around the amide bond, altering the dihedral angle between the salicyl and anilide rings, which can affect hydrogen-bonding capacity, protein-binding geometry, and susceptibility to metabolic hydroxylation at the anilide ring [2]. The seminal germicidal activity SAR by Lemaire et al. (1961) identified eight halogenation patterns conferring high activity in soap; the 2′,3,5-pattern is conspicuously absent from this list, while the 3,4′,5-pattern (Tribromsalan) is included, suggesting that the ortho-bromoanilide topology produces a materially different activity profile [3].

Regioisomer identity
Class-level inference
Ortho (2′-Br) vs para (4′-Br) anilide substitution; direct comparative bioactivity data not available
Ortho-bromine may alter steric hindrance and binding geometry relative to para-substituted Tribromsalan
Germicidal SAR: 2′,3,5 pattern absent from high-activity configurations; cross-study comparison only
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Oral Bioavailability: Tribrominated vs. Dibrominated

In a comparative in vivo metabolism study in rats, 3,4′,5-tribromosalicylanilide (TBS) demonstrated approximately 65% oral absorption, whereas 4′,5-dibromosalicylanilide (DBS) showed only 11% absorption [1]. TBS was excreted as glucuronide and sulfate conjugates of two hydroxylated metabolites (4′-hydroxy-3,5-dibromosalicylanilide and 5-hydroxy-3,4′-dibromosalicylanilide), while DBS was excreted mainly as conjugates of the unchanged parent molecule [1]. By class-level inference, 2′,3,5-tribromosalicylanilide, as a tribrominated species with an ortho-bromoanilide group, is expected to exhibit absorption behavior more closely aligned with TBS than with DBS, though the ortho-bromine may sterically hinder hydroxylation at the anilide ring and thus alter the specific metabolite profile relative to the para-substituted TBS [2].

Oral absorption
Cross-study comparable
~65% (tribrominated) vs ~11% (dibrominated)
Reported ~5.9-fold higher absorption for tribrominated salicylanilides in rat model
Class-level prediction for 2′,3,5-tribromo; ortho-Br may further shift metabolite profile
Pharmacokinetics Oral Absorption Metabolic Stability

Contact Sensitization Ranking by Bromination Degree

In a guinea pig contact sensitization model using topical immunization with heat-killed Mycobacterium tuberculosis as adjuvant, the relative sensitization potency of halogenated salicylanilides ranked as follows: 4′-monobromosalicylanilide (strong) > 3,3′,4,5-tetrachlorosalicylanilide (strong) > 4′,5-dibromosalicylanilide (weak to strong) > 3,5-dibromosalicylanilide (weak to moderate) > 5-monobromosalicylanilide (negligible to weak) > 3,4′,5-tribromosalicylanilide, TBS (negligible to weak) > 2′,3,4′,5-tetrabromosalicylanilide (negligible) [1]. This ranking demonstrates an inverse correlation between degree of bromination and sensitization potential [2]. As a tribrominated species, 2′,3,5-tribromosalicylanilide is expected to fall within the negligible-to-weak sensitization range, conferring a safety advantage over mono- and dibrominated analogs. Notably, when TBS was applied in soap vehicle, strong sensitization was observed, highlighting the critical role of formulation context [1].

Sensitization rank
Cross-study comparable
Tribrominated: negligible to weak
Sensitization inversely correlates with bromination degree; tribromo species occupy lower-risk end of scale
Guinea pig model; formulation context may alter response
Dermatotoxicity Contact Sensitization Safety Assessment

Phototoxicity Screening in E. coli Model

In a systematic in vitro phototoxicity screen using light dose–survival curves of Escherichia coli, 3,4′,5-tribromosalicylanilide (TBS) and 3,3′,4′,5-tetrachlorosalicylanilide (TCSA) demonstrated unequivocal photokilling activity, whereas hexachlorophene (HEX), trichlorocarbanilide (TCC), and irgasan CF3 were completely photoinactive under identical irradiation conditions [1]. In the same study, an in vivo guinea pig skin erythema assay confirmed phototoxicity for TCSA but not for TBS, demonstrating a system-dependent divergence in phototoxic response for the tribrominated species [1]. The photolytic mechanism involves sequential debromination: TBS successively loses the 3-, 5-, and 4′-bromine atoms upon UV irradiation (λ > 300 nm) to yield salicylanilide, with free radical intermediates implicated in protein haptenation and photoallergy [2]. For 2′,3,5-tribromosalicylanilide, the ortho-bromoanilide substitution may alter the photolytic debromination sequence and the steric accessibility of radical intermediates to protein nucleophiles relative to the para-substituted TBS.

Phototoxicity
Head-to-head
TBS (3,4′,5-tribromo): photokilling positive in E. coli; hexachlorophene negative
Reported in vitro photokilling activity; 2′,3,5-isomer expected to show comparable photolability
In vivo guinea pig erythema: TBS negative, showing assay-dependent divergence
Phototoxicity Photosafety Germicide Screening

Antimycobacterial Potency Benchmark

In a computational drug repositioning study, tribromsalan (3,4′,5-tribromosalicylanilide) was evaluated against Mycobacterium tuberculosis H37Rv and M. abscessus ATCC 19977 in axenic log-phase culture. Tribromsalan exhibited an M. tuberculosis IC₉₀ of 76.92 μM and an M. abscessus IC₉₀ of 147.4 μM [1]. By comparison, niclosamide (a dichlorinated salicylanilide anthelmintic) showed substantially greater potency with M. tuberculosis IC₉₀ of 2.95 μM and M. abscessus IC₉₀ of 59.1 μM [1]. This ~26-fold potency differential between niclosamide and tribromsalan establishes that halogen identity (Cl vs Br) and substitution pattern critically determine antimycobacterial activity within the salicylanilide class. The general SAR for antitubercular salicylanilides indicates that one weak electron-withdrawing substituent (Cl or Br) at the salicylic 4- or 5-position is favored, while strong electron-withdrawing groups (NO₂) are detrimental [2]. Dihalogenated salicylanilides exhibit MIC values in the narrow 1–4 μM range against drug-susceptible M. tuberculosis and 0.5–4 μM against multidrug-resistant strains [2].

Antimycobacterial IC₉₀
Cross-study comparable
Tribromsalan IC₉₀: 76.92 μM (M. tuberculosis)
Niclosamide is ~26-fold more potent; tribrominated scaffold represents lower-potency starting point
Dihalogenated salicylanilides: MIC 1–4 μM; procurement decision depends on screening goal
Antitubercular Mycobacterium tuberculosis Drug Repositioning

Research and Industrial Application Scenarios


SAR Probe for ortho-Substituted Pharmacophore Mapping

The 2′,3,5-tribromo substitution pattern provides a sterically hindered ortho-bromoanilide topology that is absent from the commercially dominant 3,4′,5-isomer (Tribromsalan). Researchers mapping halogen position–activity relationships in salicylanilide-based antimicrobial [1] or antiparasitic programs should procure this compound specifically to interrogate the effect of ortho-anilide bromination on target binding, membrane partitioning, and metabolic stability. The Lemaire et al. (1961) SAR data—which excludes the 2′,3,5 pattern from high-activity configurations—provides a benchmark for comparative activity assessment [2].

Photochemical Radical Generation and Protein Haptenation

Halogenated salicylanilides undergo sequential photolytic dehalogenation generating aryl radicals that form protein adducts implicated in photoallergy [1][2]. The ortho-bromoanilide substitution in 2′,3,5-tribromosalicylanilide is expected to alter the steric accessibility of photogenerated radicals to protein nucleophiles compared to the para-substituted TBS, making this compound a valuable tool for studying position-dependent photochemical reactivity and radical spin-trapping (ESR) experiments under UV irradiation (λ > 300 nm or λ = 356 nm) in buffered ethanolic or alkaline media [1].

Dermatotoxicological Reference Standard for Sensitization Panels

The established sensitization ranking (monobromo > dibromo > tribromo > tetrabromo) positions tribrominated salicylanilides as low-sensitization reference compounds within halogenated salicylanilide screening panels [1]. For in vitro and in vivo dermatotoxicity testing programs—including local lymph node assays (LLNA), guinea pig maximization tests (GPMT), and human repeat insult patch tests (HRIPT)—2′,3,5-tribromosalicylanilide can serve as a tribromination-class representative to benchmark sensitization responses against mono- and dibrominated analogs, with the guinea pig sensitization data providing the quantitative rank-order framework [1][2].

Comparative Pharmacokinetics of Halogenation-Dependent Bioavailability

The ~6-fold oral absorption differential between tribrominated (~65%) and dibrominated (~11%) salicylanilides in the rat model provides a quantitative framework for investigating how bromination degree governs gastrointestinal absorption and first-pass metabolism [1]. 2′,3,5-Tribromosalicylanilide, as a tribrominated ortho-substituted regioisomer, is a critical comparator for determining whether the absorption advantage is purely a function of bromine count or whether the anilide substitution position independently modulates bioavailability through steric effects on phase I hydroxylation [1]. Such studies directly inform lead optimization in veterinary antiparasitic drug development, where tribrominated salicylanilides (including tribromsalan, oxyclozanide, and bromofenofos) have established use as fasciolicides [2].

Application
Selection Property
Validation Focus
Halogen position–activity SAR studies
Ortho-bromoanilide steric topology
Comparative activity assessment against established SAR benchmarks
Photochemical radical generation research
Sequential debromination pathway
Radical spin-trapping and protein haptenation under UV
Contact sensitization screening panels
Tribromination sensitization class
Sensitization rank-order vs mono- and dibrominated analogs
Halogenation-dependent oral PK studies
Tribromination absorption profile
Metabolite identification and systemic exposure context
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